molecular formula C14H18N2O2S B14734655 N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide CAS No. 5425-47-8

N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide

Cat. No.: B14734655
CAS No.: 5425-47-8
M. Wt: 278.37 g/mol
InChI Key: WKBBSXHKAGLIOQ-UHFFFAOYSA-N
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Description

N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfanylidene group, and an acetamide moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Derivative: The initial step involves the reaction of a suitable phenyl derivative with morpholine under controlled conditions to form the morpholine-substituted phenyl compound.

    Introduction of the Sulfanylidene Group:

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the sulfanylidene group or other functional groups.

    Substitution: The phenyl ring and morpholine moiety can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or morpholine moiety.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide involves its interaction with specific molecular targets. The morpholine ring and sulfanylidene group can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A synthetic antibiotic with a similar morpholine-containing structure.

    Morpholine Derivatives: Compounds containing the morpholine ring, which exhibit a range of biological activities.

Uniqueness

N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological properties compared to other morpholine derivatives. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

5425-47-8

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

N-[3-(2-morpholin-4-yl-2-sulfanylideneethyl)phenyl]acetamide

InChI

InChI=1S/C14H18N2O2S/c1-11(17)15-13-4-2-3-12(9-13)10-14(19)16-5-7-18-8-6-16/h2-4,9H,5-8,10H2,1H3,(H,15,17)

InChI Key

WKBBSXHKAGLIOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CC(=S)N2CCOCC2

Origin of Product

United States

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